molecular formula C13H16BClN2O2 B8076811 3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B8076811
M. Wt: 278.54 g/mol
InChI Key: PZHDGTURIRESNJ-UHFFFAOYSA-N
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Description

3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a boronic ester derivative of indazole. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic ester group makes it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the borylation of 3-chloro-6-bromo-1H-indazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the boronic ester. The reaction conditions often include the use of a base such as potassium carbonate or cesium carbonate and a solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process. The use of automated systems for reagent addition and reaction monitoring can further improve the reproducibility and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Mechanism of Action

The mechanism of action of 3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the coupled product. In medicinal chemistry, the compound may act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby blocking its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is unique due to the combination of the indazole ring and the boronic ester group. This structure provides a versatile platform for further functionalization and enables its use in a wide range of chemical reactions and applications .

Properties

IUPAC Name

3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-6-9-10(7-8)16-17-11(9)15/h5-7H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHDGTURIRESNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NNC(=C3C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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